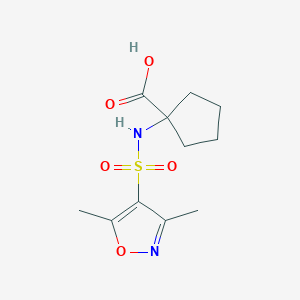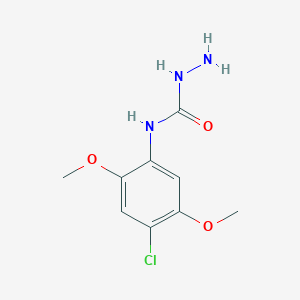
3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea
Overview
Description
“3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea” is a chemical compound with the CAS Number: 1152851-50-7 . It has a molecular weight of 245.67 . The IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)hydrazinecarboxamide .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea” is 1S/C9H12ClN3O3/c1-15-7-4-6 (12-9 (14)13-11)8 (16-2)3-5 (7)10/h3-4H,11H2,1-2H3, (H2,12,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the search results.Scientific Research Applications
Drug Development
3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea: is a compound that has potential applications in drug development due to its structural properties. It can be used as a precursor for synthesizing various pharmacologically active molecules. For instance, derivatives of this compound may exhibit properties useful in the treatment of cancer or as inhibitors of specific enzymes involved in disease pathways .
Materials Science
In the field of materials science, this compound could be utilized in the creation of novel polymers with specific characteristics. Its ability to form stable bonds with other molecules makes it a candidate for developing new types of adhesives or coatings that could have improved durability and resistance to environmental factors .
Biological Studies
The compound’s unique structure allows it to interact with biological macromolecules, which can be beneficial for studying protein-ligand interactions. This can lead to a better understanding of cellular processes and the development of targeted therapies for various diseases .
Chemical Synthesis
As a building block in chemical synthesis, 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea can be used to construct a wide range of complex molecules. Its reactivity with other chemical groups enables the formation of diverse compounds that can be applied in different branches of chemistry .
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry procedures. Its well-defined structure and properties make it suitable for use in calibration processes, ensuring the accuracy and precision of analytical instruments .
Agricultural Chemistry
There is potential for using this compound in the development of new agrochemicals. Its chemical structure could be modified to create compounds that act as herbicides, pesticides, or fertilizers, contributing to more efficient and sustainable agricultural practices .
properties
IUPAC Name |
1-amino-3-(4-chloro-2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3/c1-15-7-4-6(12-9(14)13-11)8(16-2)3-5(7)10/h3-4H,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHNJMCQSDIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NN)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)
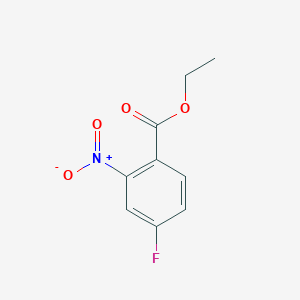
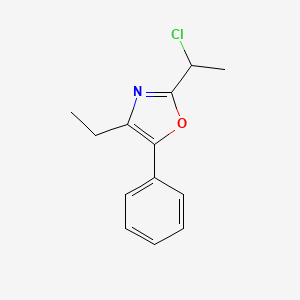



![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)

![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
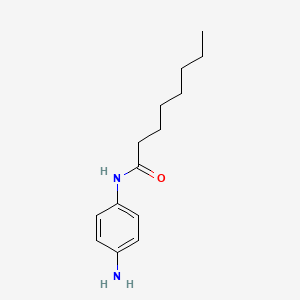

![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)

